Tetrahydrothiophene
Overview
Description
Tetrahydrothiophene is an organosulfur compound with the molecular formula C₄H₈S. It consists of a five-membered saturated ring with four methylene groups and a sulfur atom. This compound is the saturated analog of thiophene and the sulfur analog of tetrahydrofuran. This compound is a volatile, colorless liquid with an intensely unpleasant odor .
Mechanism of Action
Target of Action
Tetrahydrothiophene (THT) is an organosulfur compound that primarily targets the hydrodesulfurization (HDS) process . It is used as a catalyst in the reaction of tetrahydrofuran with hydrogen sulfide . The compound is also a ligand in coordination chemistry .
Mode of Action
THT interacts with its targets through a vapor-phase reaction catalyzed by alumina and other heterogeneous acid catalysts . The compound is vertically adsorbed on the Ni2P (001) surface, leading to elongation of the C-S bond and shortening of the C-C bond . This interaction triggers the hydrodesulfurization process, reducing the viscosity and sulfur content of heavy oil .
Biochemical Pathways
THT affects the biochemical pathway of hydrodesulfurization. The compound is involved in the reaction route of this compound on the Ni2P (001) surface . The most possible reaction route is the hydrogenation (HYD) process . The reaction produces butane and H2S, corresponding to the experimental results .
Pharmacokinetics
It is known that the compound is volatile and has an intensely unpleasant odor . It is also known to be an irritant and can cause symptoms such as headaches, palpitation, dizziness, nausea, and general discomfort even after short-term exposures .
Result of Action
The primary result of THT’s action is the production of butane and H2S . This outcome is significant in the hydrodesulfurization process, where the compound helps reduce the viscosity and sulfur content of heavy oil .
Action Environment
The action of THT is influenced by environmental factors such as temperature. The HDS experiment of THT catalyzed by nickel phosphide (Ni2P) is carried out at 200-300°C . The production of H2S under the catalysis of Ni2P increases obviously within 200-250°C .
Biochemical Analysis
Biochemical Properties
Tetrahydrothiophene is prepared by the reaction of tetrahydrofuran with hydrogen sulfide . This vapor-phase reaction is catalyzed by alumina and other heterogeneous acid catalysts . This compound is a ligand in coordination chemistry
Cellular Effects
This compound is known to cause irritation of the respiratory passages and congestion in the lungs . It can induce hyperactivity, accompanied by characteristic motor hyperreflexia . Long-term exposure to non-lethal concentrations causes behavioral disturbances and liver damage .
Molecular Mechanism
It is known to be eliminated as a methylated sulfonium ion in mice
Temporal Effects in Laboratory Settings
It is known that there are odorant-fading factors that impact the real concentration or intensity of odorants over time .
Dosage Effects in Animal Models
In animal models, high concentrations of this compound induce hyperactivity, accompanied by characteristic motor hyperreflexia . Death occurs with the symptoms of narcosis . Long-term exposure to non-lethal concentrations causes behavioral disturbances and liver damage .
Transport and Distribution
This compound is used as an industrial solvent and a gas odorization agent . It is stable and does not corrode the transport pipeline
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrothiophene is typically synthesized by the reaction of tetrahydrofuran with hydrogen sulfide. This vapor-phase reaction is catalyzed by alumina and other heterogeneous acid catalysts . Another method involves the use of phosphorothioic acids, which allows for the preparation of chiral tetrahydrothiophenes in high enantiopurity through a base-promoted, intramolecular, highly stereospecific carbon-sulfur bond-forming event .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of tetrahydrofuran, nitrogen, and hydrogen sulfide gas in a fixed bed reactor equipped with a catalyst. The product is obtained after two separations, and the unreacted raw material can be recycled .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfolane, a polar, odorless solvent.
Reduction: Reduction reactions of this compound are less common but can involve the use of reducing agents like lithium aluminum hydride.
Major Products:
Oxidation Product: Sulfolane (C₄H₈SO₂)
Substitution Products: Various substituted tetrahydrothiophenes depending on the nucleophile used.
Scientific Research Applications
Tetrahydrothiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene: An unsaturated analog of tetrahydrothiophene with a similar five-membered ring structure but with alternating double bonds.
Tetrahydrofuran: The oxygen analog of this compound, where the sulfur atom is replaced by an oxygen atom.
Sulfolane: An oxidation product of this compound with a sulfone group.
Uniqueness: this compound is unique due to its saturated ring structure and the presence of a sulfur atom, which imparts distinct chemical properties compared to its oxygen and unsaturated analogs. Its ability to form stable complexes with metals and its role in natural products like biotin highlight its versatility and importance in various fields .
Properties
IUPAC Name |
thiolane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOIDOHSFRTOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
Record name | TETRAHYDROTHIOPHENE | |
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Record name | TETRAHYDROTHIOPHENE | |
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DSSTOX Substance ID |
DTXSID3047760 | |
Record name | Tetrahydrothiophene | |
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Molecular Weight |
88.17 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrothiophene appears as a water-white liquid. About the same density as water and insoluble in water. Vapors heavier than air. Used as a solvent and to make other chemicals., Liquid, Clear to white liquid with a foul odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
121.12 °C @ 760 MM HG, 119-121 °C | |
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Flash Point |
55 °F (12 °C), 12 °C | |
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Solubility |
INSOLUBLE IN WATER; SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, BENZENE, IN ORGANIC SOLVENTS, Solubility in water: none | |
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Density |
0.9987 @ 20 °C/4 °C, Relative density (water = 1): 1.0 | |
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Vapor Density |
Relative vapor density (air = 1): 3.05 | |
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Vapor Pressure |
18.4 [mmHg], Vapor pressure, kPa at 25 °C: 2.4 | |
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Color/Form |
WATER-WHITE LIQUID | |
CAS No. |
110-01-0 | |
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Melting Point |
-96.16 °C, -96.2 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrahydrothiophene?
A1: this compound has the molecular formula C4H8S and a molecular weight of 88.17 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, several studies have investigated the spectroscopic properties of this compound. For example, one study used photo-ionization mass spectrometry to determine the gas phase heats of formation for several organosulfur cations derived from this compound. [] . Another study used 13C-NMR to analyze the conformation of 2-butyl-tetrahydrothiophene-1-oxide. []
Q3: Are there any catalytic applications of this compound?
A3: While this compound itself might not be widely used as a catalyst, its derivatives have shown catalytic potential. For instance, a study employed a readily available secondary amine thiourea derived from this compound to achieve high diastereoselectivity and enantioselectivity in synthesizing functionalized tetrahydrothiophenes. []
Q4: Have there been any computational studies on this compound?
A4: Yes, computational chemistry has been employed to study this compound. One research group used DFT calculations to investigate the thermochemical data and rate parameters for the decomposition and oxidation reactions of cyclic organosulfur compounds, including this compound. [] . Another study used DFT to investigate non-adiabatic excess energy redistribution dynamics in this compound following 200 nm excitation. []
Q5: How does modifying the structure of this compound affect its biological activity?
A5: Research on sulpiride analogues explored the impact of permanently charged and uncharged forms. While sulpiride and permanently charged analogues antagonized apomorphine's effects on dopamine receptors, the permanently uncharged this compound analogue was inactive. [] This suggests a crucial role for charge in the binding of these compounds to the D2 receptor.
Q6: How is this compound degraded in the environment?
A6: Microorganisms play a significant role in the biodegradation of organic sulfur compounds, including those found in petroleum. One study demonstrated that n-alkyl-substituted tetrahydrothiophenes present in non-biodegraded petroleums were absent in biodegraded samples, suggesting microbial degradation. [, ] .
Q7: What are the environmental concerns regarding this compound?
A7: While this compound is used as an odorant in natural gas due to its low odor threshold, its release can have environmental implications. Research focusing on the remediation of scrap iron contaminated by odorants highlights the need for proper management of this compound. []
Q8: What are the primary applications of this compound?
A8: this compound is mainly used as an odorant in natural gas due to its pungent smell, which allows for the detection of leaks. [] . Additionally, this compound derivatives have shown potential as building blocks in the synthesis of pharmaceuticals. []
Q9: Are there any viable alternatives to this compound as an odorant?
A9: Yes, various other sulfur-containing compounds are employed as odorants in natural gas. These include mercaptans (e.g., methyl mercaptan, ethyl mercaptan, t-butyl mercaptan), sulfides (e.g., dimethyl sulfide), and blends of these compounds. [] The choice of odorant often depends on factors like odor intensity, odor character, and regulatory requirements.
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